molecular formula C13H11N3S B15280800 5-(Quinolin-6-ylmethyl)thiazol-2-amine

5-(Quinolin-6-ylmethyl)thiazol-2-amine

Cat. No.: B15280800
M. Wt: 241.31 g/mol
InChI Key: ZOEPDYIQYTUQTA-UHFFFAOYSA-N
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Description

5-(Quinolin-6-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both a quinoline and a thiazole ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both quinoline and thiazole moieties in a single molecule makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-6-ylmethyl)thiazol-2-amine typically involves the reaction of quinoline derivatives with thiazole precursors. One common method involves the condensation of 6-chloromethylquinoline with 2-aminothiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-6-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

5-(Quinolin-6-ylmethyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Quinolin-6-ylmethyl)thiazol-2-amine involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can trigger a cascade of biochemical events that result in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(Quinolin-6-ylmethyl)thiazol-2-amine lies in its dual functionality, combining the properties of both quinoline and thiazole rings. This duality enhances its potential as a versatile pharmacophore in drug design and development.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

5-(quinolin-6-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H11N3S/c14-13-16-8-11(17-13)7-9-3-4-12-10(6-9)2-1-5-15-12/h1-6,8H,7H2,(H2,14,16)

InChI Key

ZOEPDYIQYTUQTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC3=CN=C(S3)N)N=C1

Origin of Product

United States

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